molecular formula C16H15ClN2O2S B5146874 2-({[(3-chlorobenzyl)thio]acetyl}amino)benzamide

2-({[(3-chlorobenzyl)thio]acetyl}amino)benzamide

Cat. No. B5146874
M. Wt: 334.8 g/mol
InChI Key: DXVUUGQHWDJWSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[(3-chlorobenzyl)thio]acetyl}amino)benzamide is a compound with potential therapeutic applications in the field of cancer research.

Scientific Research Applications

2-({[(3-chlorobenzyl)thio]acetyl}amino)benzamide has been shown to have potential therapeutic applications in the field of cancer research. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that 2-({[(3-chlorobenzyl)thio]acetyl}amino)benzamide may be a promising candidate for further development as a cancer therapy.

Mechanism of Action

The mechanism of action of 2-({[(3-chlorobenzyl)thio]acetyl}amino)benzamide is not fully understood. However, it is believed to act by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a role in regulating gene expression. By inhibiting HDAC activity, 2-({[(3-chlorobenzyl)thio]acetyl}amino)benzamide may alter the expression of genes involved in cell growth and proliferation, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 2-({[(3-chlorobenzyl)thio]acetyl}amino)benzamide has a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest, inhibit angiogenesis, and modulate the immune response. Additionally, it has been found to have low toxicity and good bioavailability, making it a promising candidate for further development as a cancer therapy.

Advantages and Limitations for Lab Experiments

One advantage of using 2-({[(3-chlorobenzyl)thio]acetyl}amino)benzamide in lab experiments is its low toxicity and good bioavailability. This makes it a safer and more effective alternative to other HDAC inhibitors that may have more severe side effects. However, one limitation is that the mechanism of action is not fully understood, which may make it more difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the development of 2-({[(3-chlorobenzyl)thio]acetyl}amino)benzamide as a cancer therapy. One direction is to further investigate the mechanism of action and identify specific genes and pathways that are affected by the compound. Another direction is to optimize the synthesis method to improve yield and purity. Additionally, further preclinical studies are needed to assess the safety and efficacy of the compound in animal models before it can be tested in human clinical trials.

Synthesis Methods

The synthesis of 2-({[(3-chlorobenzyl)thio]acetyl}amino)benzamide involves the reaction of 3-chlorobenzyl mercaptan with acetic anhydride to form 3-chlorobenzyl acetate. This intermediate is then reacted with 2-aminobenzamide to yield the final product. The synthesis method has been optimized to yield high purity and high yields of the compound.

properties

IUPAC Name

2-[[2-[(3-chlorophenyl)methylsulfanyl]acetyl]amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2S/c17-12-5-3-4-11(8-12)9-22-10-15(20)19-14-7-2-1-6-13(14)16(18)21/h1-8H,9-10H2,(H2,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVUUGQHWDJWSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)CSCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 7188683

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